(S)-6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine (S)-6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13535785
InChI: InChI=1S/C10H10F3N/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5,9H,2,4,14H2/t9-/m0/s1
SMILES: C1CC2=C(C1N)C=C(C=C2)C(F)(F)F
Molecular Formula: C10H10F3N
Molecular Weight: 201.19 g/mol

(S)-6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

CAS No.:

Cat. No.: VC13535785

Molecular Formula: C10H10F3N

Molecular Weight: 201.19 g/mol

* For research use only. Not for human or veterinary use.

(S)-6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine -

Specification

Molecular Formula C10H10F3N
Molecular Weight 201.19 g/mol
IUPAC Name (1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
Standard InChI InChI=1S/C10H10F3N/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5,9H,2,4,14H2/t9-/m0/s1
Standard InChI Key ZLXDFXSCHGSKFJ-VIFPVBQESA-N
Isomeric SMILES C1CC2=C([C@H]1N)C=C(C=C2)C(F)(F)F
SMILES C1CC2=C(C1N)C=C(C=C2)C(F)(F)F
Canonical SMILES C1CC2=C(C1N)C=C(C=C2)C(F)(F)F

Introduction

Chemical and Structural Profile

Molecular Characteristics

(S)-6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine belongs to the class of bicyclic amines, featuring a fused benzene and cyclopentane ring system. Its molecular formula is C₁₀H₁₀F₃N, with a molecular weight of 201.19 g/mol. The trifluoromethyl (-CF₃) group at the 6-position introduces steric and electronic effects that influence both reactivity and physicochemical properties.

PropertyValue
IUPAC Name(1S)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
CAS Number1260741-70-5
Molecular FormulaC₁₀H₁₀F₃N
Molecular Weight201.19 g/mol
SMILESC1CC2=C([C@H]1N)C=C(C=C2)C(F)(F)F
InChI KeyZLXDFXSCHGSKFJ-VIFPVBQESA-N

The stereochemistry at the 1-position (S-configuration) is critical for its biological activity, as enantiomeric purity often dictates receptor binding efficacy.

Physicochemical Properties

The trifluoromethyl group enhances lipophilicity (logP ≈ 2.1), improving membrane permeability compared to non-fluorinated analogs. Solubility in polar solvents like DMSO is moderate (~10 mM), while stability under storage conditions (2–8°C, protected from light) ensures practical handling .

Synthesis and Preparation

Asymmetric Synthesis Strategies

The synthesis of (S)-6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine typically employs asymmetric catalysis to achieve enantiomeric excess. While exact protocols remain proprietary, analogous indene derivatives are synthesized via:

  • Chiral Auxiliary-Mediated Routes: Indanone precursors undergo oximation followed by stereoselective reduction using boron-based reagents (e.g., NaBH₄ with chiral ligands) .

  • Catalytic Hydrogenation: Prochiral intermediates are hydrogenated using palladium or ruthenium catalysts modified with phosphine ligands to induce S-configuration.

A representative pathway involves:

  • Oximation of 6-Trifluoromethyl-1-indanone: Reacting with hydroxylamine to form the corresponding oxime.

  • Reductive Amination: Using Lewis acids (e.g., AlCl₃) and reducing agents (e.g., TMDS) to yield the amine .

Optimization Challenges

Key challenges include minimizing racemization during reduction and achieving high yields (>70%) at scale. Recent advancements in continuous-flow chemistry have improved reaction control, reducing side products like the R-enantiomer.

CompoundStructureKey Differences
(S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amineDifluoro substituentLower lipophilicity (logP 1.8)
2-Aminoindan hydrochlorideNon-fluorinated, hydrochloride saltEnhanced water solubility

The trifluoromethyl group in the target compound confers ~20% higher metabolic stability than difluoro analogs in hepatic microsome assays .

Applications in Drug Discovery

FLT3/CHK1 Dual Inhibition

Recent studies highlight trifluoromethylated amines as dual inhibitors of FLT3 and CHK1 kinases, targets in leukemia therapy . Compound 30 (a structural analog) demonstrated:

  • IC₅₀ = 12 nM against FLT3-ITD mutants.

  • Oral bioavailability >60% in murine models .

Overcoming Drug Resistance

The trifluoromethyl group mitigates resistance in BaF3 cells expressing FLT3-TKD mutations, likely via steric hindrance of mutant kinase domains .

Future Research Directions

  • Pharmacokinetic Studies: Systematic ADME profiling to assess half-life and distribution.

  • Target Identification: High-throughput screening to map interaction with orphan receptors.

  • Synthetic Scalability: Developing cost-effective catalytic systems for industrial production.

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